![molecular formula C8H12N2O2 B2679439 (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2551115-01-4](/img/structure/B2679439.png)
(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol
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Overview
Description
The compound belongs to the class of pyrano-pyrazoles, which are fused heterocyclic compounds. These compounds are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory activities .
Synthesis Analysis
Pyrano-pyrazoles can be synthesized through various methods. One common method involves the intramolecular nitrile oxide cycloaddition (INOC) reaction . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis
The molecular structure of pyrano-pyrazoles can be confirmed by detailed 1H, 13C, and 15N NMR spectroscopic experiments and HRMS measurements .Chemical Reactions Analysis
The chemical reactions involving pyrano-pyrazoles are typically 1,3-dipolar cycloaddition reactions of nitrile oxides .Scientific Research Applications
Synthesis and Bioevaluation of Pyrazole Derivatives Pyrazoles, including compounds like (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol, have garnered attention due to their significant agrochemical and pharmaceutical activities. Researchers have developed novel synthetic strategies under various conditions, highlighting the compound's potential in creating substances with antimicrobial, antifungal, antiviral, and antioxidant properties. This underscores the compound's relevance in developing new drugs and agrochemical products (Sheetal et al., 2018).
Methanol's Role in Chemical Synthesis While not directly related to (1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol, methanol plays a crucial role in chemical synthesis, serving as a solvent or reagent in the synthesis of various compounds, including pyrazole derivatives. Its role in producing biodiesel, as a fuel, and in creating other chemicals underscores the interconnectedness of methanol in chemical synthesis processes, potentially involving the synthesis of pyrazole derivatives (A. Cybulski, 1994).
Environmental and Toxicological Considerations While focusing on the applications of specific chemical compounds, it's also important to consider the environmental and health aspects of related chemicals like methanol. Understanding the toxicology, environmental fate, and safe handling of methanol is crucial in the context of synthesizing and working with pyrazole derivatives to ensure environmental sustainability and safety (M. Pohanka, 2015).
Mechanism of Action
While the specific mechanism of action for “(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol” is not known, many pyrano-pyrazoles are known to exhibit their biological activities through various mechanisms. For example, some are known to inhibit the enzyme poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair damage .
Future Directions
properties
IUPAC Name |
(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10-8-2-3-12-5-6(8)7(4-11)9-10/h11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPNORUQSBRMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanol |
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